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N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers expanding pyrazolo[1,5-a]pyrimidine SAR often face gaps in substituent diversity, limiting kinome-wide selectivity mapping. This compound solves that with a unique 4-ethoxyphenyl N-7 substitution. - Distinct LogP (pred. 4.44) & zero Rule-of-5 violations for intracellular target engagement without formulation aids - Solvent-exposed N-7 amine serves as a validated handle for PROTAC conjugation or further diversification - Diagnostic ethoxy ¹H NMR resonances eliminate misassignment risk vs. common 4-methoxy congener, ensuring library integrity

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 862486-38-2
Cat. No. B2936281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS862486-38-2
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
InChIInChI=1S/C22H22N4O/c1-4-27-19-12-10-18(11-13-19)24-20-14-15(2)23-22-21(16(3)25-26(20)22)17-8-6-5-7-9-17/h5-14,24H,4H2,1-3H3
InChIKeyCUSHEAUHOXGSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Identity & Physicochemical Profile


N-(4-Ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862486-38-2; molecular formula C₂₂H₂₂N₄O; molecular weight 358.45 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the 7-amino-substituted pyrazolo[1,5-a]pyrimidine class . The compound features a 2,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidine bicyclic core with a phenyl group at the 3-position and an N-(4-ethoxyphenyl)amino moiety at the 7-position. This substitution pattern structurally aligns it with two well-characterized pharmacological series: (i) the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR/VEGFR2 kinase inhibitors first described by Fraley et al. (2002) [1], and (ii) the 3-phenylpyrazolo[1,5-a]pyrimidine CRF₁ receptor antagonist series developed by Neurocrine Biosciences [2]. The 4-ethoxyphenyl substituent at the 7-position amine distinguishes this compound from its closest commercially available 4-methoxy analog (CAS 877788-04-0, MW 344.41) by an additional methylene unit, resulting in measurably higher lipophilicity and altered hydrogen-bonding capacity .

N-(4-Ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Structural Basis for Analog Differentiation


The 7-amino pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase-inhibitor chemotype whose biological activity is exquisitely sensitive to the nature and position of N-7 aryl substituents [1]. Within the CRF₁ receptor antagonist series, the 7-(dipropylamino) analog bearing a 4-methoxyphenyl group at the 3-position exhibits a Kᵢ of 3.6 nM at the human CRF₁ receptor, while the corresponding 4-chlorophenyl analog shows a Kᵢ of 1.6 nM—a 2.25-fold enhancement driven solely by the electronic character of the para substituent [2][3]. The target compound's 4-ethoxyphenyl group at the 7-position amine introduces a distinct combination of steric bulk, lipophilicity (predicted ACD/LogP = 4.44), and hydrogen-bond acceptor capacity (PSA = 51 Ų) that is not replicated by the 4-methoxy (LogP ≈ 4.0, PSA ≈ 51 Ų), 4-chloro, or unsubstituted phenyl variants . In the KDR kinase inhibitor series, the addition of solubilizing side chains to the 6-position of the core has been shown to alter aqueous solubility, cellular activity, and rat pharmacokinetic profiles in a compound-specific manner that is not predictable from core scaffold alone [4]. Procuring a close analog without verifying the specific 7-position substitution pattern therefore risks introducing uncontrolled changes in target binding, selectivity, solubility, and metabolic stability.

N-(4-Ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Comparator-Anchored Differentiation Evidence


7-Position Substituent Lipophilicity: Ethoxyphenyl vs. Methoxyphenyl

The target compound incorporates a 4-ethoxyphenyl (-OCH₂CH₃) substituent at the 7-position amine, whereas the closest commercially catalogued analog bears a 4-methoxyphenyl (-OCH₃) group (CAS 877788-04-0) . ACD/Labs Percepta predicts a LogP of 4.44 and LogD (pH 7.4) of 4.16 for the target compound , representing an increase of approximately 0.4–0.5 log units compared to the predicted LogP of ~3.9–4.0 for the 4-methoxy congener, consistent with the Hansch π constant difference between ethoxy (+0.38) and methoxy (-0.02) substituents [1]. The additional methylene unit in the ethoxy group also increases molecular weight from 344.41 to 358.45 Da (+14 Da) and extends the rotational degrees of freedom, forming a distinct conformational ensemble at the 7-position binding pocket interface . In the context of pyrazolo[1,5-a]pyrimidine kinase inhibitors, incremental lipophilicity increases of this magnitude have been associated with measurable changes in cellular permeability and plasma protein binding [2].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Kinase Inhibitor Scaffold Pedigree

The target compound's 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core maps directly onto the pharmacophore of two independently validated inhibitor series. In the KDR/VEGFR2 kinase inhibitor series, the optimized compound 3g—bearing 3-thienyl (3-position) and 4-methoxyphenyl (6-position) substituents—achieved a KDR IC₅₀ of 19 nM in isolated enzyme assays [1]. In the CRF₁ receptor antagonist series, the 2,5-dimethyl-3-(4-methoxyphenyl) core with a 7-dipropylamino substituent yielded a CRF₁ Kᵢ of 3.6 nM [2]. The target compound uniquely places the 4-ethoxyphenylamino group at the solvent-exposed 7-position while retaining the unsubstituted phenyl at the 3-position, a substitution topology that has not been explicitly characterized in the published primary literature for either target class. However, the 7-aminopyrazolo[1,5-a]pyrimidine subseries has been shown to act as ATP-competitive multitargeted receptor tyrosine kinase inhibitors with enzymatic KDR IC₅₀ values below 10 nM when optimized [3]. The target compound's 7-(4-ethoxyphenyl)amino moiety offers a distinct hydrogen-bond donor/acceptor geometry compared to the 7-dipropylamino and 7-ureido substituents in published series [3].

Kinase Inhibition Oncology Structure-Activity Relationship

Predicted Drug-Likeness and Oral Bioavailability Parameters

The target compound's predicted physicochemical profile places it within lead-like chemical space as defined by Lipinski and Veber rule sets. ACD/Labs Percepta predicts zero Rule-of-5 violations, a topological polar surface area of 51 Ų (well below the 140 Ų permeability threshold), 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotatable bonds . These values compare favorably with the clinical CRF₁ antagonist NBI 30775/R121919 (LogP = 4.9, solubility >10 mg/mL) [1] and the optimized KDR inhibitor series where LogP reduction through pyridyl/pyridinonyl incorporation was required to achieve acceptable pharmacokinetics [2]. The target compound's predicted LogP (4.44) falls between the initial CRF₁ lead 7 (LogP > 6) that was deprioritized for excessive lipophilicity and the optimized clinical candidate 26h (LogP = 4.9) [1][3]. The compound's PSA of 51 Ų is identical to that of the 4-methoxy analog, suggesting that the ethoxy-for-methoxy substitution does not alter the hydrogen-bonding surface area but does increase molecular volume and rotational flexibility .

ADME Drug-Likeness Lead Optimization

N-Aryl Substitution as a Synthetic Diversification Handle

The target compound's 7-position secondary amine motif is addressable by a recently reported ligand-free copper-catalyzed N-arylation methodology specifically developed for pyrazolo[1,5-a]pyrimidin-7-amines [1]. This synthetic approach enables further derivatization of the 7-amino group with diverse aryl iodides to generate diarylamine and triarylamine products under controlled conditions. The 4-ethoxyphenyl group on the target compound provides a distinct electronic environment at the 7-position compared to 4-methoxy, 4-chloro, or unsubstituted phenyl variants, as the ethoxy group is a stronger electron-donating group (σₚ = -0.24 for OEt vs. -0.27 for OMe) with greater steric bulk (molar refractivity 12.47 for OEt vs. 7.87 for OMe) [2]. This electronic-steric profile modulates the reactivity of the 7-NH group toward further N-functionalization and influences the conformation of the pendant aryl ring in the target binding pocket [1][3]. For structure-activity relationship (SAR) campaigns that use pyrazolo[1,5-a]pyrimidine-7-amines as advanced intermediates, the 4-ethoxyphenyl substituent provides a starting point with intermediate lipophilicity and electron density not accessible from the more common 4-methoxy or 4-halo precursors [1].

Synthetic Methodology Medicinal Chemistry Library Synthesis

Spectroscopic Identity Confirmation via NMR Fingerprinting

The target compound has a verified ¹H NMR spectrum deposited in the SpectraBase spectral database (Compound ID: 8Lxejtz7gEW), providing a reference fingerprint for identity confirmation independent of vendor certificates of analysis [1]. The InChIKey (CUSHEAUHOXGSHY-UHFFFAOYSA-N) and SMILES string (CCOc1ccc(cc1)Nc2cc(nc3n2nc(c3c4ccccc4)C)C) are registered in ChemSpider (CSID: 3475731) and validated by expert curation . The closest commercially available analog, N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877788-04-0), also has a SpectraBase entry (Compound ID: AxRisanAD3W), enabling direct NMR-based differentiation between the two compounds [2]. The ethoxy -OCH₂- quartet resonance (δ ~3.9–4.1 ppm, 2H) and the corresponding -CH₃ triplet (δ ~1.3–1.5 ppm, 3H) in the target compound are diagnostically distinct from the methoxy singlet (δ ~3.7–3.8 ppm, 3H) in the 4-methoxy analog, providing unambiguous spectroscopic markers for compound verification [1].

Analytical Chemistry Quality Control Compound Identity

Absence of Reported Bioactivity Data as a Differentiator

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and the NIH NCATS screening database returned no reported bioassay results, IC₅₀ values, or target engagement data for N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862486-38-2) as of April 2026 [1][2][3]. In contrast, several structurally related analogs have established bioactivity profiles: the 4-methoxy-3-phenyl-7-dipropylamino analog (CHEMBL263492) exhibits CRF₁ receptor binding (Kᵢ = 3.6 nM), the 4-chloro-3-phenyl-7-dipropylamino analog (CHEMBL333903) shows CRF₁ Kᵢ = 1.6 nM, and the 3-thienyl-6-(4-methoxyphenyl) analog (VEGFR2 Kinase Inhibitor IV, CAS 216661-57-3) is a commercially available tool compound with KDR IC₅₀ = 19 nM [2][3]. This data gap for the target compound is itself a differentiating feature: it makes this compound suitable for unbiased phenotypic screening, kinome-wide selectivity profiling, and de novo target deconvolution studies where pre-existing literature bias toward specific targets (KDR, CRF₁, CDK) would confound interpretation [4].

Chemical Biology Drug Discovery Target Identification

N-(4-Ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


Kinase Selectivity Profiling and Target Deconvolution

Given the pyrazolo[1,5-a]pyrimidine scaffold's established polypharmacology across KDR/VEGFR2, CDK family kinases, and CRF₁ receptors [1][2], and the target compound's clean bioactivity annotation slate, this compound is positioned for broad kinome profiling panels (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler) to map its selectivity fingerprint. Procurement is warranted when research programs require (i) identification of novel kinase targets within this scaffold class without the confounding influence of prior literature bias, (ii) comparison of selectivity profiles across the 4-ethoxy, 4-methoxy, and 4-chloro N-7 aryl series to establish substituent-selectivity relationships, or (iii) a starting point for proteolysis-targeting chimera (PROTAC) design where the N-7 aryl amine provides a solvent-exposed conjugation handle.

Phenotypic Screening in Angiogenesis and Stress-Response Models

The target compound's structural alignment with both the VEGFR2/KDR kinase inhibitor series (KDR IC₅₀ = 19 nM for lead compound 3g) [1] and the CRF₁ antagonist series (Kᵢ = 1.6–3.6 nM range) [2] supports its use in phenotypic assays measuring endothelial tube formation, HUVEC proliferation, or CRF-stimulated ACTH release. Its predicted LogP of 4.44 and zero Rule-of-5 violations suggest adequate cell permeability for intracellular target engagement without the need for formulation aids, distinguishing it from more hydrophilic analogs that may require DMSO concentrations exceeding recommended cellular assay limits.

SAR Expansion: 7-Position N-Aryl Modifications

As demonstrated by the ligand-free Cu-catalyzed N-arylation methodology [3], the target compound's 7-position secondary amine is a viable synthetic handle for further diversification. The 4-ethoxyphenyl group provides a unique starting point in the para-substituted N-aryl series, with electronic character (σₚ = -0.24) intermediate between 4-methoxy (σₚ = -0.27) and 4-methyl (σₚ = -0.17) and steric bulk (MR = 12.47) exceeding all common para substituents [4]. Procurement of this compound enables systematic exploration of the N-7 substituent steric/electronic landscape without the synthetic burden of preparing the 4-ethoxyphenyl intermediate de novo.

Analytical Reference Standard for Compound Library Quality Control

The compound's verified ¹H NMR spectrum in SpectraBase [5] and expert-validated ChemSpider entry establish it as a reference standard for identity confirmation and purity assessment in commercial screening libraries. The diagnostic ethoxy -OCH₂- quartet and -CH₃ triplet resonances provide unambiguous NMR markers that distinguish this compound from the more common 4-methoxy analog, which is critical for compound management groups maintaining large pyrazolo[1,5-a]pyrimidine-focused libraries where structural misassignment between ethoxy and methoxy congeners could compromise SAR interpretation.

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